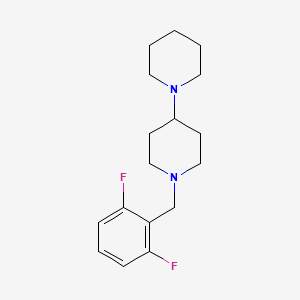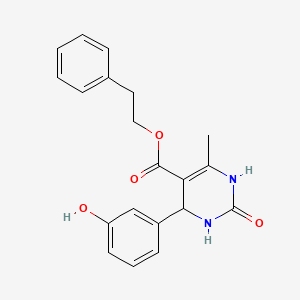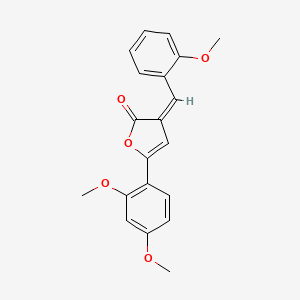![molecular formula C15H13BrN2OS B5214657 3-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol hydrobromide](/img/structure/B5214657.png)
3-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol hydrobromide, also known as PHT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PHT is a synthetic compound that is primarily used in research laboratories to study its mechanism of action, biochemical, and physiological effects.
作用機序
The mechanism of action of 3-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol hydrobromide is not fully understood, but it is believed to act as a kinase inhibitor, targeting various signaling pathways involved in cell growth, proliferation, and survival. 3-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol hydrobromide has been shown to inhibit the activity of protein kinases, including AKT, ERK, and JNK, which are involved in various cellular processes.
Biochemical and Physiological Effects:
3-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol hydrobromide has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor activities. 3-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol hydrobromide has been found to modulate the expression of various genes involved in inflammation, oxidative stress, and cell proliferation. Additionally, 3-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol hydrobromide has been shown to induce the production of reactive oxygen species (ROS), which can induce apoptosis in cancer cells.
実験室実験の利点と制限
3-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol hydrobromide has several advantages for use in laboratory experiments, including its high purity, stability, and solubility in water. However, 3-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol hydrobromide also has some limitations, including its potential toxicity and limited bioavailability.
将来の方向性
There are several future directions for research involving 3-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol hydrobromide, including the development of new synthetic methods for 3-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol hydrobromide production, the investigation of its potential therapeutic effects in various diseases, and the study of its mechanism of action at the molecular level. Additionally, further research is needed to determine the optimal dosage and administration of 3-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol hydrobromide in various applications.
合成法
3-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol hydrobromide can be synthesized using various methods, including the reaction of 4-phenyl-1,3-thiazol-2-amine with 3-nitrophenol in the presence of a reducing agent. The synthesized product is then purified and isolated as 3-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol hydrobromide hydrobromide salt.
科学的研究の応用
3-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol hydrobromide has been extensively studied in various scientific fields, including cancer research, neuroscience, and immunology. In cancer research, 3-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol hydrobromide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neuroscience, 3-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol hydrobromide has been found to have potential therapeutic effects in treating Alzheimer's disease and other neurodegenerative disorders. In immunology, 3-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol hydrobromide has been shown to modulate the immune system by regulating cytokine production and T-cell activation.
特性
IUPAC Name |
3-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS.BrH/c18-13-8-4-7-12(9-13)16-15-17-14(10-19-15)11-5-2-1-3-6-11;/h1-10,18H,(H,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDLAVQOFGAMOJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC3=CC(=CC=C3)O.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5933777 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-(4-chlorophenyl)-2-(4-methoxyphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B5214582.png)
![N-[1-(1-benzyl-4-piperidinyl)-1H-pyrazol-5-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B5214587.png)
![N-[(1S)-1-(hydroxymethyl)-3-(methylthio)propyl]-2-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}methyl)-1,3-oxazole-4-carboxamide](/img/structure/B5214595.png)
![1-benzyl-2-[(2-methoxyethyl)sulfonyl]-5-(1-pyrrolidinylmethyl)-1H-imidazole](/img/structure/B5214601.png)
![N-[3-(benzyloxy)benzyl]-3-chloro-4-fluoroaniline](/img/structure/B5214607.png)


![3-benzyl-7-[(2-methoxy-5-nitrobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5214632.png)
![3-(2-fluorophenyl)-5-[(3-phenyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5214637.png)



![ethyl 7-cyclopropyl-1-methyl-3-{2-[methyl(phenyl)amino]-2-oxoethyl}-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5214662.png)